molecular formula C16H17N3O2 B4489116 4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE

4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE

Cat. No.: B4489116
M. Wt: 283.32 g/mol
InChI Key: VLQVKMIREFBADY-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety fused to a pyrimidine ring, with a piperidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Coupling Reactions: The benzodioxole and pyrimidine intermediates can be coupled using palladium-catalyzed cross-coupling reactions.

    Piperidine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π stacking interactions, while the piperidine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)PYRIMIDINE: Similar structure but with a morpholine ring instead of piperidine.

    4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PYRROLIDIN-1-YL)PYRIMIDINE: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

The unique combination of the benzodioxole, pyrimidine, and piperidine moieties in 4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE may confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-8-19(9-3-1)16-17-7-6-13(18-16)12-4-5-14-15(10-12)21-11-20-14/h4-7,10H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQVKMIREFBADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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